(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride
CAS No.: 903556-82-1
Cat. No.: VC2822307
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903556-82-1 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | (2-methyl-1,3-benzoxazol-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-7(5-10)2-3-9(8)12-6;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | FMCIDNVYQOQGEB-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(O1)C=CC(=C2)CN.Cl |
| Canonical SMILES | CC1=NC2=C(O1)C=CC(=C2)CN.Cl |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride is essential for its characterization and development for potential applications. As a hydrochloride salt of an amine, the compound is expected to exist as a crystalline solid at room temperature, with enhanced water solubility compared to its free base form . The salt formation stabilizes the amine group, preventing oxidation and improving shelf stability.
A closely related compound, (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS: 136663-38-2), shares the same benzoxazole core but features a hydroxymethyl group instead of an aminomethyl group. Examination of this analog provides valuable insights into the potential properties of our target compound. The relevant physicochemical properties of this related compound are summarized in Table 1 .
| Table 1: Physicochemical Properties of (2-Methylbenzo[d]oxazol-5-yl)methanol | |
|---|---|
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 |
| Number of Heavy Atoms | 12 |
| Number of Aromatic Heavy Atoms | 9 |
| Fraction Csp3 | 0.22 |
| Number of Rotatable Bonds | 1 |
| Number of H-bond Acceptors | 3.0 |
| Number of H-bond Donors | 1.0 |
| Molar Refractivity | 45.1 |
| TPSA | 46.26 Ų |
| Consensus Log P | 1.55 |
| Water Solubility (ESOL) | 1.16 mg/ml |
| GI Absorption | High |
| BBB Permeant | Yes |
The target compound, (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride, would differ in several important aspects from this alcohol analog. The amine hydrochloride functionality would likely increase water solubility while potentially decreasing lipophilicity compared to the alcohol derivative. The positively charged ammonium group in the salt form would alter hydrogen bonding patterns, with the ability to act as both a hydrogen bond donor and acceptor. These differences would influence both its chemical reactivity and biological behavior.
Related Compounds and Structural Analogs
Examining related compounds and structural analogs provides valuable context for understanding the potential properties and applications of (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride. Several compounds sharing the benzoxazole scaffold have been described in the literature, each with unique substitution patterns and resulting biological activities.
The most closely related compound identified in the search results is (2-Methylbenzo[d]oxazol-5-yl)methanol (CAS: 136663-38-2), which differs only in having a hydroxymethyl group instead of an aminomethyl group at the 5-position . This alcohol derivative has been characterized more extensively, with data on its physicochemical properties, synthetic routes, and potential biological applications. The transformation from an alcohol to an amine functionality significantly alters the compound's properties, particularly its hydrogen bonding capabilities, solubility profile, and potential for derivatization.
Another related compound is the free base form, (2-Methylbenzo[d]oxazol-5-yl)methanamine (without the hydrochloride salt) . The free base would exhibit different solubility characteristics and potentially different biological behavior compared to the hydrochloride salt form.
Other structural modifications of the benzoxazole scaffold that could lead to analogs with diverse properties include:
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Variation of the substituent at the 2-position (replacing methyl with other alkyl or aryl groups)
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Alteration of the position of the aminomethyl group (from 5-position to 4-, 6-, or 7-position)
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Introduction of additional substituents at various positions of the benzoxazole ring
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Modification of the amine functionality with additional substituents
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Replacement of the oxazole ring with other heterocycles (e.g., thiazole, imidazole)
Systematic exploration of these structural variations could generate a library of compounds with diverse biological profiles, potentially leading to the identification of more potent or selective compounds for specific applications.
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